molecular formula C9H11FO2 B1439175 1-(2-Fluoro-4-methoxyphenyl)ethanol CAS No. 74457-87-7

1-(2-Fluoro-4-methoxyphenyl)ethanol

Cat. No.: B1439175
CAS No.: 74457-87-7
M. Wt: 170.18 g/mol
InChI Key: SPUCRPMJCHQPRC-UHFFFAOYSA-N
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Description

Significance of Fluorinated Organic Compounds in Contemporary Chemistry

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. bohrium.comacs.org Fluorine's unique properties, such as its high electronegativity, small atomic size, and the strength of the carbon-fluorine bond, allow it to profoundly influence the physicochemical and biological properties of a compound. numberanalytics.com The strategic placement of fluorine atoms can enhance a molecule's metabolic stability by blocking sites susceptible to enzymatic degradation, thereby increasing its biological half-life. numberanalytics.comresearchgate.net

Importance of the 1-Phenylethanol (B42297) Scaffold in Organic Synthesis

The 1-phenylethanol framework is a prevalent structural unit in a wide range of organic molecules and serves as a valuable chiral building block in asymmetric synthesis. nih.gov Chiral phenylethanol derivatives are crucial intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals. nih.gov The hydroxyl group and the phenyl ring provide multiple points for chemical modification, making the scaffold a versatile platform for constructing more complex molecular architectures.

The stereochemistry of the 1-phenylethanol unit is often critical for the biological activity of the final product, driving significant research into methods for producing enantiomerically pure forms of these alcohols. nih.gov Enzymatic kinetic resolution, for instance, is a widely employed technique to separate the enantiomers of racemic 1-phenylethanol, highlighting the industrial demand for these chiral intermediates. nih.gov The (R)-enantiomer of 1-phenylethanol, in particular, finds use in various applications, demonstrating the practical importance of controlling the stereochemistry of this scaffold. nih.gov

Research Context and Aims for 1-(2-Fluoro-4-methoxyphenyl)ethanol

The specific structure of this compound, which combines the features of a fluorinated phenyl ring and a 1-phenylethanol moiety, positions it as a compound of considerable interest for contemporary chemical research. The presence of the fluorine atom at the ortho position and a methoxy (B1213986) group at the para position of the phenyl ring is expected to confer unique electronic and steric properties.

Research into this compound is likely aimed at exploring its potential as a sophisticated building block in the synthesis of novel, high-value molecules. The aims of such research would include:

Investigating its utility in the synthesis of new pharmaceutical agents. The combination of the fluorinated ring and the chiral alcohol function makes it a prime candidate for creating new biologically active compounds with potentially enhanced efficacy and improved pharmacokinetic profiles.

Serving as a molecular probe to study enzyme-substrate interactions. The specific substitution pattern can provide insights into the binding requirements of various enzymes.

Developing novel synthetic methodologies. The synthesis of this compound itself, for instance, via the reduction of 2-Fluoro-4-methoxyacetophenone, contributes to the broader toolkit of organic chemists. chemicalbook.com

The strategic design of this compound makes it a focal point for research aimed at harnessing the synergistic effects of its structural components for the advancement of chemical and pharmaceutical sciences.

Chemical Compound Data

Below is a table summarizing the key properties of the featured chemical compound.

PropertyValueSource
Compound Name This compoundN/A
CAS Number 74457-87-7 chemicalbook.com
Molecular Formula C₉H₁₁FO₂ chemicalbook.comimmograf.com
Molecular Weight 170.18 g/mol chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-fluoro-4-methoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO2/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPUCRPMJCHQPRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)OC)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701267153
Record name 2-Fluoro-4-methoxy-α-methylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701267153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74457-87-7
Record name 2-Fluoro-4-methoxy-α-methylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74457-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4-methoxy-α-methylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701267153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations

Stereoselective Synthesis of 1-(2-Fluoro-4-methoxyphenyl)ethanol Enantiomers

The controlled synthesis of individual enantiomers of this compound is paramount for its application in stereospecific chemical manufacturing. The primary route to these chiral alcohols involves the asymmetric transformation of the prochiral ketone, 2'-Fluoro-4'-methoxyacetophenone. Methodologies are designed to selectively produce either the (R)- or (S)-enantiomer in high optical purity.

Asymmetric Reduction of Prochiral Ketone Precursors

The most common strategy for obtaining enantiomerically pure this compound is the asymmetric reduction of its corresponding prochiral ketone, 2'-Fluoro-4'-methoxyacetophenone. This approach involves the addition of a hydride to the carbonyl group, guided by a chiral influence to favor the formation of one enantiomer over the other.

Catalytic asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral alcohols. cyu.fr This technique typically employs transition metal catalysts, such as ruthenium or iridium, complexed with chiral ligands. cyu.frnih.gov For the reduction of aromatic ketones like 2'-Fluoro-4'-methoxyacetophenone, ruthenium-based catalysts have demonstrated high efficacy and enantioselectivity. illinois.eduresearchgate.netnih.gov

Complexes of ruthenium with chiral N,N'-bis(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN) and an η6-arene ligand are well-established for this type of transformation. escholarship.org The catalytic cycle generally involves the formation of a ruthenium hydride species, which then transfers a hydride and a proton to the ketone's carbonyl group via a six-membered transition state. illinois.edunih.gov The chiral environment created by the ligand dictates the facial selectivity of the hydride attack on the ketone, leading to the preferential formation of one enantiomer. Studies on various substituted aromatic ketones show that high enantiomeric excess (ee), often exceeding 99%, can be achieved under optimized conditions of hydrogen pressure, temperature, and solvent. illinois.edursc.org

Ketone SubstrateCatalyst SystemProduct ConfigurationEnantiomeric Excess (ee)Reference
o-Chloroacetophenonetrans-[RuCl₂{(S,S)-1}((R,R)-DPEN)](S)99% rsc.org
4-ChromoneRuCl(S,S)-TsDPEN(S)97% escholarship.org
Various Aromatic KetonesRuthenium-Cinchona NNP LigandNot SpecifiedUp to 99.9% illinois.eduresearchgate.netnih.gov

This table presents representative results for the asymmetric hydrogenation of aromatic ketones similar to 2'-Fluoro-4'-methoxyacetophenone, demonstrating the general effectiveness of the methodology.

Biocatalysis offers a green and highly selective alternative for producing enantiopure alcohols. sigmaaldrich.comsigmaaldrich.com This method utilizes whole microorganisms or isolated enzymes, such as alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), to catalyze the reduction of the prochiral ketone. sigmaaldrich.comnih.gov These enzymes often exhibit exquisite stereoselectivity, governed by the specific shape of their active site.

The reduction of fluorinated acetophenones has been successfully demonstrated using various biocatalysts. For instance, studies on the bio-reduction of 4-fluoroacetophenone using fungal isolates like Penicillium rubens have shown high conversion and selectivity, yielding the corresponding (S)-alcohol with up to 97% ee. Furthermore, engineered alcohol dehydrogenases have been employed for the asymmetric reduction of halo-substituted acetophenones. In a notable study, mutants of a secondary alcohol dehydrogenase from Thermoanaerobacter pseudethanolicus (TeSADH) were used to reduce 2-chloro-4′-fluoroacetophenone. Depending on the specific mutant used, either the (S)- or (R)-enantiomer of the corresponding chlorohydrin could be obtained with high enantioselectivity. The reaction typically requires a cofactor, such as NADPH or NADH, which can be regenerated in situ using a substrate-coupled system, for example, with isopropanol.

SubstrateBiocatalystProduct ConfigurationEnantiomeric Excess (ee)ConversionReference
4-FluoroacetophenonePenicillium rubens VIT SS1(S)97%>90%
2-Chloro-4′-fluoroacetophenoneTeSADH Mutant (ΔP84/A85G)(S)>99%>99%
2-Chloro-4′-fluoroacetophenoneTeSADH Mutant (P84S/A85G)(S)>99%72%

This table highlights the effectiveness of biocatalytic reduction for producing chiral alcohols from fluorinated acetophenone (B1666503) precursors.

Chiral auxiliary-directed alkylation is another established method for asymmetric synthesis. This strategy involves covalently attaching a chiral molecule (the auxiliary) to a precursor, which then directs a subsequent alkylation or addition reaction to occur stereoselectively. After the desired stereocenter is created, the auxiliary is cleaved to yield the enantiomerically enriched product. While this is a powerful technique in asymmetric synthesis, a thorough review of the scientific literature did not yield specific examples of chiral auxiliary-directed alkylation being used for the synthesis of this compound from precursors like 2-fluoro-4-methoxybenzaldehyde. General applications include the synthesis of fluorinated amino acids and the alkylation of malonates. researchgate.net

Enantiomeric Excess Determination Methods

A critical aspect of stereoselective synthesis is the accurate determination of the optical purity, or enantiomeric excess (ee), of the product. Enantiomeric excess quantifies the degree to which one enantiomer is present in greater amounts than the other in a mixture.

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for determining the enantiomeric excess of chiral compounds like this compound. nih.gov This analytical technique separates the enantiomers of a racemic or enantioenriched mixture, allowing for their individual quantification.

The separation is achieved by using a chiral stationary phase (CSP) within the HPLC column. These stationary phases are themselves enantiomerically pure and interact diastereomerically with the enantiomers of the analyte. This differential interaction leads to different retention times for the (R)- and (S)-enantiomers, resulting in two separate peaks in the chromatogram. The area under each peak is proportional to the concentration of that enantiomer, and the enantiomeric excess can be calculated from these areas. Common CSPs are based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support. Detection is typically performed using a UV detector, as the aromatic ring in this compound absorbs UV light.

Gas Chromatography (GC) with Chiral Stationary Phases

Gas chromatography (GC) utilizing chiral stationary phases (CSPs) is a highly effective and precise analytical technique for the separation and enantiomeric purity determination of volatile chiral compounds like this compound. chromatographyonline.comgcms.cz The principle of this method relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase. The differential stability of these complexes leads to different retention times, allowing for their separation and quantification. bgb-analytik.com

Cyclodextrin-based CSPs are among the most versatile and widely used for this purpose. chromatographyonline.comresearchgate.net These cyclic oligosaccharides possess a chiral cavity, and their derivatization with various alkyl or acyl groups enhances their enantioselective recognition capabilities. gcms.cz For a compound like this compound, a derivatized beta-cyclodextrin (B164692) stationary phase would be a suitable choice. The separation mechanism involves the inclusion of the fluoromethoxyphenyl group into the cyclodextrin (B1172386) cavity, with secondary interactions, such as hydrogen bonding from the alcohol moiety to the derivatized rim of the cyclodextrin, providing the necessary enantioselectivity. researchgate.net

The selection of the specific cyclodextrin derivative is crucial, as minor changes to the substituents on the CSP can significantly alter selectivity, and in some cases, even reverse the elution order of the enantiomers. chromatographyonline.com

Table 1: Commonly Used Chiral Stationary Phases for GC Analysis of Chiral Alcohols

CSP TypeCommon DerivativesInteraction MechanismsTypical Analytes
Cyclodextrin Permethylated, Perphenylated, Acetylated, PropionylatedInclusion complexation, Hydrogen bonding, Dipole-dipole interactionsAlcohols, Esters, Ketones, Hydrocarbons chromatographyonline.comresearchgate.net
Amino Acid L-valine-tert-butylamide polysiloxaneHydrogen bonding, Dipole-dipole stackingAmino acid derivatives, Amides
Chiral Ionic Liquids Based on chiral cations or anionsElectrostatic interactions, Hydrogen bondingDiverse polar and non-polar compounds researchgate.net

This table provides an overview of common CSPs and is not exhaustive. The optimal phase for a specific analyte must be determined experimentally.

Impact of Fluorine Substitution on Stereochemical Control

The presence of a fluorine atom on the aromatic ring of this compound has a profound impact on the stereochemical outcome of its synthesis. chimia.ch Fluorine, despite being the smallest halogen, is the most electronegative element, leading to strong electronic effects that can influence the transition states of asymmetric reactions. nih.gov

In the asymmetric reduction of the precursor ketone, 2-fluoro-4-methoxyacetophenone, to yield the chiral alcohol, the fluorine atom exerts its influence in several ways:

Steric and Electronic Effects: The fluorine atom at the ortho position modifies the electronic landscape of the aromatic ring and the carbonyl group. This electronic perturbation can affect how a chiral catalyst or reagent docks onto the substrate, thereby influencing the facial selectivity of the hydride attack on the prochiral ketone. nih.gov

Non-covalent Interactions: Fluorine can participate in non-covalent interactions, such as hydrogen bonding (acting as a weak H-bond acceptor) or dipole-dipole interactions, with the chiral catalyst or ligand. These interactions can help to create a more rigid and well-defined transition state, leading to higher enantioselectivity. chimia.ch

Conformational Control: The C-F bond is highly polarized and can engage in electrostatic pairings with adjacent atoms and bonds. This can influence the preferred conformation of the substrate when bound to the catalyst, directing the reaction pathway toward one enantiomer over the other. nih.govnih.gov

Research has shown that the introduction of fluorine into chiral ligands or substrates can dramatically modulate the stereoselective event of a reaction, often leading to improved enantiomeric excess or even a complete reversal of stereoselectivity compared to their non-fluorinated counterparts. nih.gov This "fluorine effect" is a powerful tool in modern asymmetric synthesis, allowing for fine-tuning of catalyst and substrate systems to achieve desired stereochemical outcomes. chimia.chresearchgate.net

Derivatization and Functionalization of the this compound Core

The this compound scaffold is a versatile platform for further chemical modification, enabling the synthesis of a wide array of more complex molecules.

Oxidative and Reductive Transformations (beyond direct alcohol synthesis)

Beyond the simple reduction of a ketone to form the title alcohol, the this compound core can undergo various other oxidative and reductive transformations.

Oxidation: The secondary alcohol functionality can be readily oxidized back to the corresponding ketone, 2-fluoro-4-methoxyacetophenone , using a variety of standard oxidizing agents (e.g., PCC, PDC, Swern oxidation, or Dess-Martin periodinane). This ketone is a crucial intermediate for further derivatization, most notably in the synthesis of chalcones via Claisen-Schmidt condensation. nih.govwpmucdn.com

Deoxyfluorination: The hydroxyl group can be replaced with another fluorine atom through deoxyfluorination. Reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) can convert the alcohol into 1-(1,2-difluoroethyl)-4-methoxybenzene , introducing a geminal difluoro motif. This transformation proceeds with inversion of configuration at the stereogenic center. youtube.comorganic-chemistry.org

Nucleophilic Substitution Reactions Involving the Fluoro Group

The fluorine atom on the aromatic ring, typically unreactive, can be activated towards nucleophilic aromatic substitution (SNAr) if a sufficiently strong electron-withdrawing group is present in the ortho or para position. libretexts.orglibretexts.org While the hydroxyl or methoxy (B1213986) groups are not strongly activating, transformation of the alcohol into a more electron-withdrawing functionality can facilitate this reaction.

For instance, after oxidizing the alcohol to the ketone (2-fluoro-4-methoxyacetophenone), the acetyl group provides moderate activation. Under certain reaction conditions, particularly with potent nucleophiles, the fluorine can be displaced. A notable example occurs during some base-catalyzed chalcone (B49325) syntheses conducted in methanol. Here, the methoxide (B1231860) ion (CH₃O⁻), acting as a nucleophile, can displace the fluoride (B91410) ion at the C2 position, especially if the aromatic ring is further activated by other substituents. acgpubs.orgebyu.edu.tr This results in a dimethoxy-substituted product instead of the expected fluoro-substituted chalcone. The choice of solvent is critical; using a non-nucleophilic solvent like THF can prevent this side reaction. acgpubs.orgebyu.edu.tr

Formation of Advanced Heterocyclic Systems

The this compound moiety serves as a precursor for the construction of complex heterocyclic systems, which are of significant interest in medicinal chemistry. nih.govclockss.org The most common strategy involves first converting the alcohol into a reactive intermediate, such as an α,β-unsaturated ketone (chalcone). These chalcones are exceptionally versatile building blocks for heterocyclic synthesis.

For example, the reaction of a chalcone derived from this compound with hydrazine (B178648) can yield pyrazoline derivatives. Similarly, reaction with hydroxylamine (B1172632) can produce isoxazolines, and condensation with urea (B33335) or thiourea (B124793) can lead to the formation of pyrimidine-based heterocycles. acs.org

Chalcone Derivatization via Claisen-Schmidt Condensation

A key transformation for functionalizing the this compound core is its conversion into a chalcone derivative. This is achieved through a two-step process:

Oxidation of the alcohol to the ketone, 2-fluoro-4-methoxyacetophenone . chemicalbook.comgoogle.com

Base-catalyzed Claisen-Schmidt condensation of the resulting ketone with an appropriate aromatic aldehyde. wikipedia.orgbyjus.com

The Claisen-Schmidt condensation involves the reaction of a ketone containing an α-hydrogen with an aldehyde that lacks one. wikipedia.org In this case, 2-fluoro-4-methoxyacetophenone is deprotonated by a base (e.g., NaOH or KOH) to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. byjus.comugm.ac.id Subsequent dehydration of the aldol (B89426) adduct yields the α,β-unsaturated ketone, a chalcone. nih.gov

For example, the condensation of 2-fluoro-4-methoxyacetophenone with benzaldehyde (B42025) would yield (E)-1-(2-fluoro-4-methoxyphenyl)-3-phenylprop-2-en-1-one .

Table 2: Representative Claisen-Schmidt Condensation for Chalcone Synthesis

Ketone PrecursorAldehydeBase/SolventProduct (Chalcone)
2-Fluoro-4-methoxyacetophenone BenzaldehydeKOH / Ethanol (B145695)(E)-1-(2-Fluoro-4-methoxyphenyl)-3-phenylprop-2-en-1-one
2-Fluoro-4-methoxyacetophenone 4-ChlorobenzaldehydeNaOH / Methanol(E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)prop-2-en-1-one
2-Fluoro-4-methoxyacetophenone 4-Hydroxy-3-methoxybenzaldehyde (Vanillin)LiOH / Methanol(E)-1-(2-Fluoro-4-methoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one nih.gov

This table illustrates potential synthetic routes based on established Claisen-Schmidt methodologies.

These fluorinated chalcones are not only important synthetic intermediates for heterocycles but have also been investigated for a wide range of biological activities themselves. nih.govnih.gov

Oxadiazole Synthesis

The 1,3,4-oxadiazole (B1194373) ring is a significant scaffold in medicinal chemistry. Its synthesis often begins with carboxylic acid hydrazides, which undergo cyclization reactions. Several methods have been reported for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles, with one of the most common routes being the cyclodehydration of 1,2-diacylhydrazine precursors using dehydrating agents like phosphorus oxychloride (POCl₃). organic-chemistry.orgnih.gov Alternative dehydrating agents include thionyl chloride, phosphorus pentaoxide, and polyphosphoric acid. organic-chemistry.org

A general pathway to creating 5-substituted-1,3,4-oxadiazole-2-thiols involves reacting an acylhydrazide with carbon disulfide in a basic alcoholic solution, which is then followed by acidification. nih.gov For the synthesis of 5-substituted-2-amino-1,3,4-oxadiazoles, common methods include the reaction of acylhydrazides with cyanogen (B1215507) bromide or the dehydration of acylsemicarbazides. organic-chemistry.orgnih.gov

Specifically, new 1,3,4-oxadiazole derivatives incorporating a 2-fluoro-4-methoxy moiety have been synthesized and evaluated for their biological activities. organic-chemistry.org In one such synthesis, a series of new 1,3,4-oxadiazoles were prepared where one of the synthesized compounds included a 2-fluoro-4-methoxyphenyl group attached to the oxadiazole ring. organic-chemistry.org The general synthetic approach involves the conversion of a substituted aromatic acid into its corresponding ethyl ester via Fischer esterification. This ester is then reacted with hydrazine hydrate (B1144303) to form the crucial acid hydrazide intermediate. organic-chemistry.org This hydrazide can then be cyclized with another carboxylic acid derivative (like β-benzoyl propionic acid) in the presence of a dehydrating agent such as phosphorus oxychloride to yield the final 1,3,4-oxadiazole compound. organic-chemistry.org

Table 1: Common Methods for 1,3,4-Oxadiazole Synthesis

Synthesis TargetStarting MaterialsKey ReagentsReference
2,5-Disubstituted-1,3,4-oxadiazoles1,2-DiacylhydrazinesPOCl₃, SOCl₂, P₂O₅ organic-chemistry.orgnih.govorganic-chemistry.org
5-Substituted-1,3,4-oxadiazole-2-thiolsAcylhydrazides, Carbon disulfideBase, Acid nih.gov
5-Substituted-2-amino-1,3,4-oxadiazolesAcylhydrazides, AcylsemicarbazidesCyanogen bromide, Dehydrating agents organic-chemistry.orgnih.gov
1,3,4-Oxadiazoles with 2-fluoro-4-methoxy moietySubstituted aromatic acids, Hydrazine hydrateEthanol, POCl₃ organic-chemistry.orgorganic-chemistry.org
Thiophene (B33073) and Pyrazole (B372694) Incorporations

The incorporation of thiophene and pyrazole rings represents a valuable transformation for creating novel molecular architectures. The ketone, 1-(2-fluoro-4-methoxyphenyl)ethanone, derived from the oxidation of this compound, serves as a key starting material for these syntheses.

Thiophene Synthesis:

A primary method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction . wikipedia.orgumich.edu This multicomponent reaction involves the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.org For instance, 1-(2-fluoro-4-methoxyphenyl)ethanone could react with a compound like ethyl cyanoacetate (B8463686) and sulfur to produce a 2-amino-3-ethoxycarbonylthiophene derivative bearing the 2-fluoro-4-methoxyphenyl substituent. The reaction proceeds via an initial Knoevenagel condensation between the ketone and the cyanoester, followed by the addition of sulfur and subsequent cyclization. wikipedia.org Microwave irradiation has been shown to improve reaction times and yields for the Gewald synthesis. wikipedia.orgresearchgate.net

Another classical method is the Paal-Knorr thiophene synthesis , which involves the condensation of a 1,4-dicarbonyl compound with a sulfur source like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. organic-chemistry.orgwikipedia.orgpharmaguideline.com To utilize 1-(2-fluoro-4-methoxyphenyl)ethanone in this context, it would first need to be converted into a suitable 1,4-dicarbonyl precursor.

Pyrazole Synthesis:

The Knorr pyrazole synthesis is a fundamental method for preparing pyrazoles, typically by reacting a 1,3-dicarbonyl compound with a hydrazine derivative in the presence of an acid catalyst. jk-sci.comslideshare.netslideshare.net The reaction mechanism involves the formation of an imine, followed by cyclization and dehydration to yield the aromatic pyrazole ring. slideshare.net To apply this synthesis, 1-(2-fluoro-4-methoxyphenyl)ethanone would first be transformed into a 1,3-dicarbonyl compound, for example, by Claisen condensation with an ester. This resulting diketone could then be cyclized with hydrazine or a substituted hydrazine to afford the corresponding pyrazole. When a substituted hydrazine is used, the reaction can result in a mixture of regioisomers. wikipedia.orgbeilstein-journals.org

Table 2: Plausible Synthetic Routes to Thiophenes and Pyrazoles

Target HeterocycleSynthetic MethodPlausible Starting MaterialsKey ReagentsReference
2-AminothiopheneGewald Reaction1-(2-Fluoro-4-methoxyphenyl)ethanone, Ethyl cyanoacetateSulfur, Base (e.g., Morpholine) wikipedia.orgumich.edu
Substituted ThiophenePaal-Knorr Synthesis1,4-Dicarbonyl derived from the title compoundP₄S₁₀ or Lawesson's Reagent organic-chemistry.orgwikipedia.org
Substituted PyrazoleKnorr Synthesis1,3-Dicarbonyl derived from the title compound, HydrazineAcid catalyst jk-sci.comslideshare.net
Azetidinone Analogues via Reformatsky Reaction

The synthesis of azetidinones (β-lactams) from precursors related to this compound can be achieved through a multi-step sequence involving a modified Reformatsky reaction. The classical Reformatsky reaction involves the reaction of an α-halo ester with a ketone or aldehyde using zinc metal to form a β-hydroxy ester. uobaghdad.edu.iq A key variation for azetidinone synthesis is the imino-Reformatsky reaction , where the carbonyl compound is replaced with an imine, leading to the formation of a β-amino ester. theaic.orgnih.gov

The general synthetic pathway to an azetidinone analogue would be:

Oxidation: this compound is oxidized to the corresponding ketone, 1-(2-fluoro-4-methoxyphenyl)ethanone.

Imine Formation: The ketone is condensed with a primary amine (e.g., an aniline (B41778) derivative) to form an imine (a Schiff base).

Imino-Reformatsky Reaction: The imine is reacted with an α-halo ester, such as ethyl bromoacetate (B1195939) or ethyl dibromofluoroacetate, in the presence of activated zinc. This forms a zinc enolate which adds to the imine to produce a β-amino ester. nih.govnih.gov Rhodium-catalyzed versions of this reaction have also been developed. scispace.comorgsyn.org

Cyclization: The resulting β-amino ester undergoes intramolecular cyclization to form the four-membered azetidinone ring. This cyclization can often be promoted by treatment with a suitable reagent, and in some cases, occurs spontaneously. nih.gov

This strategy has been successfully employed for the synthesis of various β-lactams, including those with fluorine substituents. nih.govresearchgate.net For example, the synthesis of 3-fluoro- and 3,3-difluoro β-lactams has been reported via a microwave-assisted Reformatsky reaction, highlighting the utility of this method for creating fluorinated azetidinone structures. researchgate.net

Table 3: Synthetic Sequence for Azetidinone Analogues

StepTransformationReactantsKey ReagentsProductReference
1OxidationThis compoundOxidizing Agent (e.g., PCC)1-(2-Fluoro-4-methoxyphenyl)ethanone-
2Imine Formation1-(2-Fluoro-4-methoxyphenyl)ethanone, Primary AmineAcid catalystN-Substituted Imine-
3Imino-ReformatskyImine, Ethyl bromoacetateZinc metal (activated)β-Amino ester theaic.orgnih.gov
4Cyclizationβ-Amino ester-Azetidinone (β-Lactam) nih.govresearchgate.net

Synthesis of Related Building Blocks and Intermediates

1-(2-Fluoro-4-methoxyphenyl)ethanone (FMAP), the ketone corresponding to this compound, is a valuable building block for the synthesis of more complex molecules. A notable application is its use as a key intermediate in the synthesis of Anacetrapib, a cholesteryl ester transfer protein (CETP) inhibitor. wikipedia.org

In a convergent synthesis approach for an Anacetrapib derivative, FMAP is subjected to a Grignard reaction. wikipedia.org However, this step can be problematic, as the enolization of the acetophenone FMAP with the Grignard reagent can lead to incomplete methylation. This results in the formation of 1-ethyl-2-fluoro-4-methoxybenzene (B8757334) (MET) as a significant impurity in a subsequent step, which is difficult to remove later in the synthesis. wikipedia.org The use of anhydrous cerium(III) chloride was explored to mitigate this issue, but it was deemed not economically feasible for industrial-scale production due to its hygroscopic nature and the slow, incomplete reaction. wikipedia.org

An alternative synthetic route to a key biaryl intermediate starts from 1-bromo-2,4-difluorobenzene (B57218) and requires a four-step process to obtain 1-bromo-4-fluoro-5-isopropyl-2-methoxybenzene. wikipedia.org This highlights the challenges and the multi-step procedures often required to produce complex building blocks from simpler precursors in this chemical family.

Another related building block, 2-fluoro-4-methoxyaniline, can be prepared via a multi-step synthesis that avoids a potentially hazardous nitration reaction. ijprajournal.com This route involves an Ullman coupling, demonstrating another advanced synthetic strategy employed for this class of compounds. ijprajournal.com

Table 4: Synthesis of Anacetrapib Intermediate from FMAP

StepStarting MaterialReactionKey Reagents/ConditionsProduct/IntermediateIssues NotedReference
11-(2-Fluoro-4-methoxyphenyl)ethanone (FMAP)Grignard MethylationGrignard Reagent(Intermediate Alcohol)Incomplete reaction due to enolization wikipedia.org
2(Intermediate Alcohol)Reduction/Further Steps-(Intermediate Alkane)Formation of 1-ethyl-2-fluoro-4-methoxybenzene (MET) impurity wikipedia.org

Advanced Spectroscopic Characterization in Mechanistic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

NMR spectroscopy is a powerful tool for determining the precise stereochemistry and conformational landscape of 1-(2-Fluoro-4-methoxyphenyl)ethanol. The presence of the fluorine atom at the ortho position introduces unique structural constraints and interactions that can be probed by specific NMR experiments.

In this compound, the proximity of the hydroxyl group to the ortho-fluorine substituent allows for the formation of an intramolecular hydrogen bond (OH···F). nih.govresearchgate.net This interaction significantly influences the molecule's conformational preferences, favoring a structure where the hydroxyl group is oriented towards the fluorine atom. nih.govrsc.org This spatial closeness can be directly observed through nuclear Overhauser effects (NOE) and, more distinctly, through-space J-coupling (also known as scalar coupling).

The observation of a through-space coupling constant between the hydroxyl proton and the fluorine atom (J_HF) provides definitive evidence for the preferred conformation. The magnitude of this coupling is highly sensitive to the internuclear distance, making it an excellent probe for conformational analysis.

Similarly, through-space couplings between the fluorine atom and the carbons of the ethanol (B145695) side chain (¹³C-¹⁹F) can be anticipated. Specifically, coupling to the carbinol carbon (Cα) and the methyl carbon (Cβ) would confirm the through-space interaction and help to rigidly define the geometry of the molecule's most stable conformer. Theoretical and experimental studies on other ortho-fluorinated benzyl (B1604629) alcohols confirm that such intramolecular interactions play a crucial role in stabilizing specific conformations. nih.govresearchgate.net

Table 1: Expected Through-Space NMR Couplings for Conformational Analysis

Interacting NucleiCoupling TypeStructural Information Provided
¹H (hydroxyl) - ¹⁹FThrough-space J-couplingConfirms the presence and strength of the intramolecular OH···F hydrogen bond; defines the orientation of the hydroxyl group relative to the fluorinated ring.
¹³C (Cα) - ¹⁹FThrough-space J-couplingProvides information on the distance and dihedral angle between the fluorine atom and the benzylic carbon.
¹³C (Cβ, methyl) - ¹⁹FThrough-space J-couplingFurther refines the conformational model by fixing the spatial position of the methyl group relative to the fluorine atom.

The conformational equilibrium of this compound is expected to be highly dependent on the solvent environment. The stability of the internally hydrogen-bonded conformer is most pronounced in non-polar, aprotic solvents like carbon tetrachloride (CCl₄) or cyclohexane, where intermolecular interactions are minimized. nih.gov

In polar, hydrogen-bond accepting solvents such as dimethyl sulfoxide (B87167) (DMSO) or methanol, the solvent molecules can compete with the intramolecular OH···F hydrogen bond. nih.gov The solvent molecules can form their own hydrogen bonds with the hydroxyl group, thereby disrupting the internal interaction and shifting the conformational equilibrium towards conformers where the hydroxyl group is oriented away from the fluorine atom (anti-conformer).

This shift in conformational preference can be monitored by NMR spectroscopy. A decrease in the magnitude of the through-space J_HF coupling, or its complete disappearance, would indicate the disruption of the intramolecular hydrogen bond. Furthermore, changes in the chemical shifts of the hydroxyl proton and the aromatic protons adjacent to the fluorine atom would also be indicative of a change in the dominant conformation.

Table 2: Predicted Solvent Effects on the Conformation of this compound

Solvent TypeExample SolventsExpected InteractionDominant Conformer
Non-polar, AproticHexane, CCl₄, BenzeneMinimal solvent interaction.syn (intramolecular OH···F H-bond)
Polar, AproticDMSO, Acetone, THFSolvent acts as H-bond acceptor, competing with the internal OH···F bond.Equilibrium shifts towards anti conformer.
Polar, ProticMethanol, WaterSolvent acts as both H-bond donor and acceptor, strongly solvating the OH group.Predominantly anti conformer.

Mass Spectrometry (MS) for Elucidating Reaction Pathways and Complex Product Analysis

Mass spectrometry is a critical technique for identifying this compound, characterizing its structure through fragmentation patterns, and monitoring its formation or consumption in chemical reactions. In Electron Ionization (EI) mode, the molecule is expected to produce a distinct fragmentation pattern that provides significant structural information.

The molecular ion peak (M⁺) would appear at a mass-to-charge ratio (m/z) of 170, corresponding to its molecular weight. chemicalbook.com The primary fragmentation pathways would likely involve the loss of small, stable fragments from the ethanol side chain. A common fragmentation for benzylic alcohols is the cleavage of the Cα-Cβ bond, leading to the formation of a stable benzylic cation. For this molecule, this would result in a prominent peak at m/z 139, corresponding to the [FC₆H₃(OCH₃)CH]⁺ fragment. Another expected fragmentation is the loss of a methyl group (•CH₃) from the ethanol moiety, yielding an ion at m/z 155 ([M-15]⁺).

Analysis of the mass spectrum of the related, non-fluorinated compound 2-(4-methoxyphenyl)ethanol shows a base peak corresponding to the methoxybenzyl cation, highlighting the stability of this type of fragment. nist.gov By analogy, the 2-fluoro-4-methoxybenzyl cation (m/z 139) is predicted to be a major fragment in the mass spectrum of this compound, serving as a key identifier for the compound in complex mixtures, such as those from reaction monitoring or metabolite analysis.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound (EI-MS)

m/zProposed Fragment IonFormulaNotes
170Molecular Ion[C₉H₁₁FO₂]⁺Represents the intact molecule.
155[M - CH₃]⁺[C₈H₈FO₂]⁺Loss of the terminal methyl group.
152[M - H₂O]⁺[C₉H₉FO]⁺Loss of water, common for alcohols.
139[M - CH₂OH]⁺ or [M - CH₃ - O][C₈H₈FO]⁺Formation of the stable 2-fluoro-4-methoxybenzyl cation via alpha-cleavage. Expected to be a major peak.
125[M - CH₃ - H₂O]⁺[C₈H₆F]⁺Subsequent loss of water from the [M-CH₃]⁺ fragment.

Infrared (IR) Spectroscopy for Advanced Functional Group Identification

Infrared (IR) spectroscopy provides valuable information about the functional groups present in this compound. The position, shape, and intensity of absorption bands can confirm the presence of the hydroxyl (OH), methoxy (B1213986) (O-CH₃), and fluoroaromatic moieties.

The O-H stretching vibration is particularly informative. In dilute, non-polar solvents, the presence of the intramolecular OH···F hydrogen bond is expected to result in a relatively sharp and distinct absorption band at a lower frequency (e.g., ~3600-3620 cm⁻¹) compared to a "free" hydroxyl group, which typically appears around 3640 cm⁻¹. nih.govrsc.org The presence and position of this band provide direct evidence for the preferred syn-conformation.

Other key absorptions include the C-H stretching vibrations for the aromatic ring (typically >3000 cm⁻¹) and the aliphatic side chain (typically <3000 cm⁻¹). The aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region. The spectrum will also feature strong C-O stretching bands for the alcohol and the methoxy ether, as well as a characteristic C-F stretching band. The gas-phase IR spectrum of the related 2-(4-methoxyphenyl)ethanol shows a prominent O-H stretch around 3670 cm⁻¹ and strong C-O stretching near 1250 cm⁻¹. nist.gov

Table 4: Characteristic Infrared Absorption Frequencies for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupNotes
~3600-3620O-H StretchAlcohol (Intramolecular H-bond)Expected to be a relatively sharp band due to the OH···F interaction. nih.gov
3100-3000C-H StretchAromatic RingIndicates the presence of sp² C-H bonds.
3000-2850C-H StretchAliphatic (CH, CH₃)Indicates the presence of sp³ C-H bonds.
~2840C-H StretchMethoxy (O-CH₃)Characteristic stretch for the methoxy group.
1610, 1500, 1450C=C StretchAromatic RingMultiple bands characteristic of the phenyl ring.
~1250C-O StretchAryl Ether (Ar-O-CH₃)Asymmetric stretching.
~1150-1050C-O StretchSecondary AlcoholStrong absorption band.
~1200C-F StretchFluoroaromaticCharacteristic absorption for the carbon-fluorine bond.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) for Conformational Energy Landscapes

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. For a flexible molecule like 1-(2-Fluoro-4-methoxyphenyl)ethanol, DFT calculations are instrumental in mapping its conformational energy landscape. This landscape reveals the relative energies of different spatial arrangements (conformers) of the atoms, identifying the most stable, low-energy forms the molecule is likely to adopt.

Prediction of Molecular Descriptors Relevant to Biological Activity

Molecular descriptors are numerical values that quantify various physicochemical properties of a molecule. They are paramount in quantitative structure-activity relationship (QSAR) studies, which aim to correlate a compound's structure with its biological activity. uni.luthegoodscentscompany.com For this compound, several key descriptors can be computationally predicted to estimate its drug-likeness and pharmacokinetic profile.

Table 1: Predicted Molecular Descriptors for this compound

DescriptorPredicted ValueSignificance in Biological Activity
Molecular Formula C₉H₁₁FO₂Defines the elemental composition.
Molecular Weight ~170.18 g/mol Influences diffusion and transport properties.
XlogP ~1.5 - 2.0Indicates lipophilicity and ability to cross cell membranes.
Topological Polar Surface Area (TPSA) ~38.7 ŲReflects hydrogen bonding capacity and influences cell permeability.
Number of Rotatable Bonds 3Measures molecular flexibility, affecting target binding.
Hydrogen Bond Donors 1The hydroxyl group can donate a hydrogen bond.
Hydrogen Bond Acceptors 3The hydroxyl oxygen, methoxy (B1213986) oxygen, and fluorine can accept hydrogen bonds.

Note: The values in this table are estimates based on computational predictions for structurally related molecules and established chemical principles. XlogP for the related compound 3-fluoro-4-methoxyphenethyl alcohol is predicted to be 0.9, while for 1-(4-methoxyphenyl)ethanol (B1200191) it is 1.8.

Molecular Docking and Simulation for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. thegoodscentscompany.com For this compound, docking simulations can be employed to screen for potential biological targets, such as enzymes or receptors. Although specific targets for this exact molecule are not established, related structures offer clues. For example, a more complex molecule, (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl)(3-hydroxypiperidin-1-yl)methanone (ML337), which contains the 2-fluoro-4-methoxyphenyl moiety, is known as a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 3 (mGlu3).

This suggests that this compound could be explored as a fragment or starting point for designing ligands for mGlu receptors or other neurological targets. A typical docking workflow would involve:

Obtaining the 3D crystal structure of a potential target protein.

Defining the binding site or pocket.

Generating multiple low-energy conformations of this compound.

Using a scoring function to evaluate and rank the binding poses based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic complementarity.

Following docking, molecular dynamics (MD) simulations can provide a more dynamic and realistic picture of the ligand-target interaction over time, helping to assess the stability of the predicted binding mode.

Analysis of Fluorine's Electronic Effects on Reactivity and Conformational Dynamics

The substitution of a hydrogen atom with fluorine on the aromatic ring has profound electronic consequences that significantly influence the molecule's reactivity and conformational behavior. Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I effect). This effect decreases the electron density of the aromatic ring, particularly at the carbon atom to which it is attached (the ipso-carbon), making the ring generally less susceptible to electrophilic aromatic substitution.

However, fluorine also possesses lone pairs of electrons that can be donated into the aromatic π-system through a resonance effect (+R effect). This donation preferentially increases electron density at the ortho and para positions relative to the meta position. In this compound, the fluorine is ortho to the ethanol (B145695) side chain and meta to the methoxy group. This interplay between the strong inductive withdrawal and weaker resonance donation is a hallmark of fluorine chemistry.

These electronic effects have several key implications:

Conformational Dynamics: The electronic nature of the C-F bond can influence the rotational barriers of the adjacent ethanol side chain. The electrostatic potential surface of the molecule is significantly altered by the fluorine atom, which can affect intermolecular interactions, such as how the molecule "presents" itself to a binding partner. The fluorine can act as a weak hydrogen bond acceptor, potentially influencing the preferred conformation in protic solvents or in a protein binding pocket. Studies on fluorinated benzenes show that fluorine substitution alters the molecule's quadrupole moment, which can impact non-covalent interactions like CH-π interactions.

Role in Drug Discovery and Medicinal Chemistry Research

Structure-Activity Relationship (SAR) Studies of 1-(2-Fluoro-4-methoxyphenyl)ethanol Derivatives

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing crucial insights into how the chemical structure of a compound influences its biological activity. scirp.org For derivatives of this compound, SAR studies have been instrumental in optimizing their therapeutic potential. nih.govresearchgate.net

Influence of Fluorine on Metabolic Stability and Lipophilicity

The introduction of fluorine into drug candidates is a widely used strategy to enhance their pharmacokinetic properties. tandfonline.comresearchgate.net The fluorine atom in this compound derivatives significantly impacts their metabolic stability and lipophilicity. tandfonline.comfishersci.com

Metabolic Stability: The carbon-fluorine bond is considerably stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage by enzymes such as cytochrome P450. tandfonline.com This substitution can block sites on the molecule that are susceptible to metabolic oxidation, thereby increasing the drug's half-life and bioavailability. tandfonline.comnih.gov

Impact on Target Binding Affinity and Selectivity

The electronic properties of the fluorine atom in this compound derivatives can profoundly influence their interaction with biological targets. annualreviews.org

Binding Affinity: The high electronegativity of fluorine can alter the electron distribution within the molecule, potentially leading to stronger interactions with the target receptor or enzyme. tandfonline.com This can result in increased binding affinity and, consequently, higher potency of the drug candidate. researchgate.net

Selectivity: The specific placement of the fluorine atom on the aromatic ring can determine the selectivity of the compound for different receptor subtypes. annualreviews.org This is crucial for developing drugs with fewer off-target effects. For instance, in the development of selective antagonists for α(1d)-adrenergic receptors, the fluoro-substitution pattern was a key determinant of selectivity. nih.gov Similarly, derivatives of this compound have been explored for their selective modulation of metabotropic glutamate (B1630785) receptors. nih.govresearchgate.net

Development of Radiopharmaceuticals for Positron Emission Tomography (PET) Imaging

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the visualization and quantification of biological processes in vivo. mdpi.comnih.govnihr.ac.uk Derivatives of this compound have emerged as promising scaffolds for the development of PET radiopharmaceuticals. nih.govnih.gov

Design and Radiosynthesis of ¹¹C-Labeled Ligands

The development of PET tracers involves labeling a biologically active molecule with a positron-emitting radionuclide, such as carbon-11 (B1219553) (¹¹C). nih.gov The short half-life of ¹¹C (20.4 minutes) necessitates rapid and efficient radiosynthesis methods. nih.gov

The synthesis of ¹¹C-labeled ligands derived from this compound often involves the O-[¹¹C]methylation of a precursor molecule. nih.govnih.gov For example, in the development of a PET ligand for the metabotropic glutamate receptor subtype 2 (mGluR2), the precursor was O-[¹¹C]methylated using [¹¹C]CH₃I to yield the final radiolabeled compound with high radiochemical purity and molar activity. nih.govnih.gov Copper-mediated ¹¹C-cyanation is another advanced technique used for creating these radiolabeled molecules. nih.gov

Table 1: Radiosynthesis of a ¹¹C-Labeled Ligand

Parameter Value Reference
Precursor Phenol derivative of this compound nih.govnih.gov
Radiosotope Carbon-11 (¹¹C) nih.govnih.gov
Labeling Method O-[¹¹C]methylation with [¹¹C]CH₃I nih.govnih.gov
Molar Activity 212 ± 76 GBq/μmol nih.gov

Application in Imaging Specific Biological Targets (e.g., Metabotropic Glutamate Receptor Subtype 2)

Radiolabeled derivatives of this compound have shown significant promise in imaging specific biological targets, most notably the metabotropic glutamate receptor subtype 2 (mGluR2). nih.govnih.gov mGluR2 is implicated in a variety of central nervous system disorders, making it an important target for drug development and diagnostic imaging. nih.gov

PET ligands based on the this compound scaffold, such as [¹¹C]mG2N001, have been developed as potent and selective negative allosteric modulators (NAMs) of mGluR2. nih.gov These radiotracers allow for the in vivo visualization and quantification of mGluR2, which can aid in understanding the pathophysiology of related diseases and in the development of new therapies. nih.govnih.gov

In vivo Evaluation of Brain Penetration and Binding Specificity

A critical aspect of developing PET ligands for central nervous system targets is their ability to cross the blood-brain barrier (BBB) and exhibit specific binding to the target receptor. researchgate.netnih.gov

Brain Penetration: In vivo studies in animal models, such as rats and non-human primates, have demonstrated that ¹¹C-labeled derivatives of this compound can effectively penetrate the brain. nih.govnih.gov The lipophilicity conferred by the fluoro- and methoxy- groups contributes to their ability to cross the BBB. annualreviews.orgmdpi.com

Binding Specificity: The specific binding of these radiotracers to mGluR2 has been confirmed through in vivo PET imaging studies. nih.govnih.gov Pre-treatment with known mGluR2 NAMs led to a significant reduction in the accumulation of the radiotracer in mGluR2-rich brain regions, demonstrating the tracer's high binding specificity. nih.gov Autoradiography studies on brain tissue sections have further corroborated these findings, showing a heterogeneous distribution of the radiotracer that aligns with the known distribution of mGluR2. nih.gov

Table 2: In vivo Evaluation of a ¹¹C-Labeled mGluR2 Ligand

Evaluation Method Finding Reference
In vivo PET Imaging (Rat) High brain uptake and heterogeneity. Reduced accumulation with blocking agents. nih.govnih.gov
In vivo PET Imaging (Non-human primate) Selective accumulation in mGluR2-rich regions, resulting in high-contrast images. nih.gov

Exploration of Bioactive Properties of Related Compounds

The structural motif of this compound serves as a foundational element in the design of various bioactive molecules. Research into related compounds has unveiled a spectrum of pharmacological activities, highlighting the significance of the substituted phenyl ring in medicinal chemistry. This section explores the antileishmanial, anticancer, antimicrobial, and enzyme-modulating properties of compounds structurally related to this compound.

Antileishmanial Activity of Chalcone (B49325) Derivatives

Chalcones, characterized by two aromatic rings linked by an α,β-unsaturated carbonyl system, are a class of compounds that have demonstrated significant potential as antileishmanial agents. acs.org Their broad biological activities, which also include anticancer and anti-inflammatory effects, make them a "privileged structure" in medicinal chemistry. acs.orgnih.gov The effectiveness of chalcone derivatives against Leishmania parasites is often attributed to their ability to interfere with essential parasitic enzymes. acs.orgnih.gov

Research has identified that chalcones can inhibit key enzymes in Leishmania, such as arginase (ARG) and trypanothione (B104310) reductase (TR). acs.orgnih.gov Arginase is crucial for the parasite's synthesis of polyamines, which are necessary for replication and infectivity, while trypanothione reductase is vital for combating oxidative stress. acs.org The absence of TR in mammals makes it an attractive and selective drug target. acs.org

Studies have shown that the substitution pattern on the aromatic rings of chalcones significantly influences their antileishmanial potency. For instance, the presence of a nitro group in ring B has been correlated with strong antileishmanial activity and selectivity. nih.gov Similarly, chalcones with a 4'-hydroxyl-substituted B ring and heteroaromatic A rings tend to be less lipophilic and show good antileishmanial activity. nih.gov In contrast, alkoxylated B rings are often associated with antimalarial activity, indicating that different structural features are required for targeting different protozoa. nih.gov

Several chalcone derivatives have been evaluated for their activity against various Leishmania species. The following table summarizes the activity of selected compounds.

Compound IDTarget SpeciesActivity (IC₅₀)Selectivity Index (SI)Reference
4f (para-nitro derivative) L. amazonensis promastigotes3.3 ± 0.34 µM112.6 acs.org
4f (para-nitro derivative) L. amazonensis amastigotes18.5 ± 1.19 µM- acs.org
FERAI (Chalcone 4) L. braziliensis promastigotes9.75 ± 1.7 µM>5.1 nih.gov
FERAI (Chalcone 4) L. braziliensis amastigotes10.13 ± 1.7 µM>4.9 nih.gov

Molecular docking studies have provided insights into the binding interactions of these chalcone derivatives with their enzyme targets. For example, compound 4f showed more stable binding with the ARG enzyme through hydrogen bond interactions, suggesting this as a potential mechanism for its antileishmanial effect. acs.org

Anticancer and Tubulin Inhibition Mechanisms of Azetidinone Analogues

Azetidin-2-ones, commonly known as β-lactams, are a class of heterocyclic compounds that have been extensively investigated for their anticancer properties. nih.gov By replacing the ethylene (B1197577) bridge of natural tubulin inhibitors like combretastatin (B1194345) A-4 (CA-4) with a β-lactam scaffold, researchers have developed potent antiproliferative agents. acs.orgnih.govnih.gov These synthetic analogues are designed to target tubulin, a critical protein involved in microtubule formation and cell division, thereby inhibiting cancer cell growth. nih.govnih.gov

The mechanism of action for these azetidinone analogues involves the disruption of microtubule dynamics by binding to the colchicine-binding site on tubulin. nih.govresearchgate.net This interaction prevents the polymerization of tubulin into microtubules, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis (programmed cell death). nih.gov The substitution pattern on the aryl rings attached to the azetidinone core is crucial for their activity. For instance, compounds with a 4-methoxyaryl or a 3-hydroxy-4-methoxyaryl substitution have shown potent nanomolar activity against breast cancer cell lines. acs.org

A number of 1,4-diaryl-2-azetidinone analogues have demonstrated significant antiproliferative activity. The table below highlights the efficacy of some of these compounds against human breast cancer cell lines.

Compound IDCell LineAntiproliferative Activity (IC₅₀)Reference
9h MCF-710 nM nih.gov
9q MCF-710 nM nih.gov
9q MDA-MB-23123 nM nih.gov
9r MCF-733 nM nih.gov
10p MCF-723 nM nih.gov
10r MCF-723 nM nih.gov
11h MCF-725 nM nih.gov
28 (3-(2-thienyl) analogue) MCF-77 nM nih.gov
29 (3-(3-thienyl) analogue) MCF-710 nM nih.gov
32 (4-(4-Methoxyaryl) sub.) MCF-7 & MDA-MB-231Potent nanomolar activity acs.org
41 (4-(3-hydroxy-4-methoxyaryl) sub.) MCF-70.8 nM acs.org

Notably, these compounds often exhibit selectivity, showing potent activity against cancer cells while having no significant cytotoxicity in normal cells. acs.orgnih.gov The development of these azetidinone-based tubulin inhibitors represents a promising strategy for creating new antitumor agents with enhanced efficacy and potentially fewer side effects. nih.govresearchgate.net

Antimicrobial and Antibacterial Efficacy of Thiophene (B33073)/Pyrazole (B372694) Conjugates

The conjugation of thiophene and pyrazole rings has led to the development of novel heterocyclic compounds with significant antimicrobial and antibacterial properties. nih.govorientjchem.org Both thiophene and pyrazole are important pharmacophores known for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. orientjchem.orgrsc.orgnih.gov The combination of these two moieties into a single molecule can result in hybrid compounds with enhanced biological efficacy. rsc.org

Thiophene derivatives are recognized for their therapeutic applications, and the inclusion of a fluorine atom is known to increase the bioactivity of molecules. orientjchem.org Pyrazole-containing compounds are also well-established in medicinal chemistry, forming the core of several marketed drugs. orientjchem.orgias.ac.in The synthesis of thiophene-pyrazole conjugates often involves multi-step reactions, such as the Gewald synthesis, to create the desired molecular framework. nih.gov

These hybrid molecules have been screened against a variety of bacterial and fungal strains, demonstrating a broad range of activity. The substitution pattern on both the thiophene and pyrazole rings plays a crucial role in determining the antimicrobial potency. For example, compounds with chloro substitutions have shown excellent inhibition against tested organisms. researchgate.net

The following table summarizes the antimicrobial activity of selected thiophene and pyrazole derivatives.

Compound TypeTarget OrganismsActivityKey Structural FeaturesReference
Thiophene-pyrazole hybrids (5b, 5f) Various bacteriaExcellent inhibition (MIC: 12.5-25.0 µg/mL)Chloro substitution on thiophene ring researchgate.net
Thiazole, Thiophene, Pyrazole derivatives S. aureus, S. pyogenes, A. fumigatus, F. oxysporumPotent antibacterial and antifungal activityThiophene 13 showed MIC of 3.125 µg/mL against S. aureus nih.gov
Pyrazole-clubbed thiophenes (8b, 8c, 8f, 8g, 8k, 8n, 8o) Various bacteriaPromising antibacterial activitySchiff base linkage nih.gov
Thiophene-containing pyrazolines S. typhii, S. aureusPromising antibacterial activity- orientjchem.org
Thiophene-containing chromenes (5d, 6d) A. nigerSignificant antifungal action- orientjchem.org

The research into these conjugates highlights a promising avenue for the discovery of new antimicrobial agents to combat the growing challenge of drug-resistant pathogens. orientjchem.orgnih.gov

Enzyme Inhibition and Receptor Modulation Potential

Enzyme Inhibition: Fluorinated compounds have been pivotal in the development of mechanism-based enzyme inhibitors. eurekaselect.com These inhibitors are designed to be processed by a target enzyme, leading to a covalent modification that inactivates the enzyme. eurekaselect.com For example, fluorinated ketones can act as transition-state analogue inhibitors for serine proteases and esterases. nih.gov In the context of anticancer therapy, 5-fluoro-dUMP, a metabolite of 5-fluorouracil, is a well-known inhibitor of thymidylate synthase. nih.gov Copper(II) complexes containing trifluoromethyl- and methoxyphenyl-substituted β-diketones have also demonstrated the ability to inhibit ribonucleotide reductase, highlighting their potential as anticancer and antimicrobial agents. nih.gov

Receptor Modulation: The fluoro-methoxyphenyl moiety is also present in potent and selective receptor modulators. A notable example is a compound developed as a PET imaging ligand, 5-(2-fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide , which acts as a negative allosteric modulator (NAM) for the metabotropic glutamate receptor 2 (mGluR2). nih.gov This receptor is a therapeutic target for several neuropsychiatric disorders. nih.gov Molecular docking studies of this compound revealed that the ortho-fluorine atom engages in hydrophobic interactions with key amino acid residues in the receptor's binding site, contributing to its high affinity. nih.gov

Furthermore, research into fluorine-substituted phenylalkylamides has identified potent agonists for melatonin (B1676174) receptors. nih.gov Specifically, 3-methoxy-4-fluoro and 2-fluoro-5-methoxy derivatives have shown significant agonist activity, demonstrating that the relative positions of the fluoro and methoxy (B1213986) groups on the phenyl ring are critical for receptor interaction and activation. nih.gov

The strategic use of the fluoro-methoxyphenyl group continues to be a valuable approach in drug discovery for creating selective enzyme inhibitors and receptor modulators for a wide range of therapeutic targets.

Future Directions and Emerging Research Avenues

Expansion of Enantioselective Synthesis Strategies

The biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement. Therefore, producing a single, desired enantiomer of 1-(2-Fluoro-4-methoxyphenyl)ethanol is crucial. Enantioselective synthesis aims to achieve this with high purity. Future research is focused on expanding the toolkit of methods to create these specific chiral alcohols.

One of the most promising areas is biocatalysis , which uses enzymes or whole microbial cells to perform chemical transformations. For example, the reduction of the precursor ketone, 2-Fluoro-4-methoxyacetophenone, can be achieved using enzymes that selectively produce either the (R) or (S) enantiomer of the alcohol. nih.govresearchgate.net Research into novel microorganisms and recombinant enzymes is expected to yield biocatalysts with higher efficiency and selectivity. nih.gov For instance, studies on similar ketones have shown that whole cells of organisms like Acetobacter pasteurianus can produce chiral alcohols with high enantiomeric excess (e.e.) and yield. nih.govresearchgate.net

Another key area is the development of new chiral catalysts for asymmetric synthesis. nih.govru.nl This includes chiral Brønsted acids and N-heterocyclic carbenes (NHCs), which have shown great potential in various asymmetric reactions. ims.ac.jpnih.gov The goal is to design catalysts that are not only highly selective but also robust and reusable, making the synthesis more cost-effective and sustainable. nih.gov The development of dual-catalyst systems, where two distinct chiral catalysts work in concert, represents another dimension for optimizing these transformations. nih.gov

Table 1: Emerging Enantioselective Synthesis Strategies

StrategyDescriptionKey AdvantagesRelevant Research Focus
Biocatalysis (Whole Cell)Utilizes microorganisms (e.g., Acetobacter pasteurianus) to catalyze the asymmetric reduction of prochiral ketones. researchgate.netHigh enantioselectivity, mild reaction conditions, environmentally friendly.Screening for novel microbial strains, process optimization for scalability. nih.govresearchgate.net
Biocatalysis (Isolated Enzymes)Employs purified enzymes, such as alcohol dehydrogenases, for specific reductions. nih.govVery high specificity and selectivity, potential for cofactor regeneration systems.Enzyme engineering for enhanced stability and substrate scope, development of efficient cofactor regeneration. nih.gov
Asymmetric HydrogenationUses chiral transition metal catalysts (e.g., based on ruthenium or rhodium) to add hydrogen across the ketone's C=O bond.High turnover numbers, excellent enantioselectivity.Design of new chiral ligands, use of non-precious metal catalysts.
Chiral Brønsted Acid CatalysisEmploys chiral phosphoric acids or similar catalysts to activate the ketone for enantioselective reduction. ims.ac.jpMetal-free catalysis, operational simplicity.Design of catalysts with multiple acidic sites for enhanced control. ims.ac.jp

Advanced Spectroscopic Techniques for Dynamic Systems

Understanding the structure and behavior of chiral molecules like this compound is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this, but standard techniques can struggle to differentiate between enantiomers. wiley.com

Future research will increasingly rely on advanced and dynamic NMR techniques . youtube.com One approach involves using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) . wiley.comnih.gov These agents interact with the enantiomers of the chiral alcohol, forming temporary diastereomeric complexes that can be distinguished by NMR. nih.gov The development of more effective CSAs, such as novel gallium-based metal complexes, is a key research area, as they can induce stronger and more discernible interactions. wiley.com

Furthermore, techniques like dissolution dynamic nuclear polarization (d-DNP) NMR spectroscopy offer significant sensitivity enhancements, allowing for the analysis of very low concentrations of a substance. mdpi.com This is particularly useful for metabolic studies or when only small amounts of a compound are available. mdpi.com Researchers are also exploring methods that eliminate the need for chiral additives altogether by using a combination of electric and magnetic fields to directly detect chirality. theanalyticalscientist.com Anisotropic NMR, using chiral aligning solvents like lyotropic liquid crystals, provides another powerful tool to differentiate enantiomers by exploiting their different average orientations. nih.gov

Table 2: Advanced Spectroscopic Techniques for Chiral Analysis

TechniquePrincipleApplication to Chiral AlcoholsFuture Development
NMR with Chiral Solvating Agents (CSAs)A chiral agent is added to the sample, forming transient diastereomeric complexes with the enantiomers, which have different NMR spectra. wiley.comnih.govAllows for the determination of enantiomeric purity and absolute configuration.Design of new CSAs with stronger binding interactions for broader applicability. wiley.com
Dissolution Dynamic Nuclear Polarization (d-DNP) NMRBoosts NMR signal intensity by several orders of magnitude, overcoming sensitivity limitations. mdpi.comEnables chiral recognition in situations with low analyte concentration or for insensitive nuclei like 13C. mdpi.comImproving hyperpolarization methods and expanding the range of compatible molecules.
Direct Chirality Detection NMRUtilizes combined electric and magnetic fields to induce detectable differences in the NMR signals of enantiomers without additives. theanalyticalscientist.comStreamlines analysis by removing the need for chemical modifications or complex sample preparation. theanalyticalscientist.comRefining the technique for broader use in drug synthesis and biochemical analysis.
Anisotropic NMR in Chiral Liquid CrystalsEnantiomers orient differently in a chiral liquid crystal medium, leading to distinct NMR signals due to anisotropic interactions. nih.govProvides detailed structural and conformational information, including the study of molecular dynamics. nih.govDevelopment of new chiral liquid crystal systems for various solute types.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Table 3: Applications of AI/ML in Pharmaceutical Compound Design

Application AreaAI/ML TechniqueImpact on Compound DesignExample
Hit Discovery & Virtual ScreeningDeep Learning, Random ForestPredicts the biological activity of vast numbers of virtual compounds, prioritizing candidates for synthesis. acm.orgScreening billions of molecules on a computer to identify a small subset with promising antibiotic properties. acm.org
De Novo Drug DesignGenerative Models (e.g., GANs, VAEs)Generates entirely new molecular structures optimized to meet multiple criteria (e.g., activity, solubility, low toxicity). acm.orgUsing generative models to create novel kinase inhibitors with specific binding features. nih.gov
Scaffold HoppingDeep Generative ModelsReplaces a known molecular scaffold with a new one to discover compounds with novel properties or intellectual property space. nih.govrsc.orgIdentifying a new inhibitor scaffold for LATS kinase with improved drug-like properties. rsc.org
Synthesis Pathway PredictionNeural NetworksSuggests efficient and sustainable chemical recipes to create a target molecule. acm.orgDeveloping an AI system that proposes synthetic routes for newly designed molecules. acm.org

Exploration of Novel Therapeutic Targets and Modalities

The 2-fluoro-4-methoxyphenyl moiety is a structural feature found in a number of biologically active compounds, particularly kinase inhibitors. nih.gov Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in many diseases, including cancer. rsc.org

Future research will focus on exploring how derivatives of this compound can be designed to selectively target specific kinases. The pyrazolo[3,4-d]pyrimidine scaffold, for example, is known to mimic the adenine (B156593) ring of ATP and bind to the kinase hinge region, and modifications to other parts of the molecule can direct its selectivity. rsc.org Computational docking studies, combined with experimental screening, can identify new kinase targets for which this scaffold is a good fit. nih.govplos.org Research has identified compounds with similar structural motifs as potent inhibitors of targets like c-MET, a receptor tyrosine kinase involved in cancer. nih.gov The goal is to develop highly selective inhibitors to maximize therapeutic effects while minimizing off-target side effects.

Table 4: Potential Kinase Targets for Fluoro-methoxyphenyl Derivatives

Kinase TargetAssociated Disease AreaRationale for TargetingRelevant Research
c-MET (HGFR)CancerOften mutated or overexpressed in various human malignancies, making it a key oncogene. nih.govDesign of N1-(3-fluoro-4-methoxyphenyl) derivatives as potent c-MET inhibitors. nih.gov
VEGFR2Cancer (Angiogenesis)A key mediator of angiogenesis, the formation of new blood vessels that tumors need to grow.Molecular docking studies show that related compounds can bind well to the VEGFR2 active site. nih.gov
LATS KinaseCancer, Regenerative MedicineA central component of the Hippo pathway, which regulates cell proliferation and apoptosis. rsc.orgScaffold hopping approaches have been used to develop selective LATS inhibitors for potential therapeutic use. rsc.org
ABL1 KinaseCancer (e.g., CML)A non-receptor tyrosine kinase whose aberrant activity is a driver in certain leukemias.Computational models have predicted, and experiments have validated, that related drug scaffolds can inhibit ABL1. plos.org

Sustainable and Green Chemistry Approaches in Synthesis

The pharmaceutical industry is increasingly focused on reducing its environmental footprint. blazingprojects.com Green chemistry principles aim to design chemical processes that are more sustainable by minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. reachemchemicals.commdpi.com

For the synthesis of this compound, future research will emphasize the adoption of greener methods. This includes the use of biocatalysis , as mentioned earlier, which operates in water under mild conditions. blazingprojects.comtopmostchemical.com Another key area is the use of green solvents , such as ethanol (B145695) or glycerol, to replace more hazardous traditional solvents. mdpi.com The development of continuous flow synthesis offers a more efficient and safer alternative to traditional batch processing, often leading to higher yields and less waste. mdpi.com Furthermore, utilizing catalysts, especially those derived from abundant, non-precious metals or metal-free organocatalysts, can significantly improve the sustainability of the synthesis. acs.org The ultimate goal is to create manufacturing processes that are not only economically viable but also environmentally responsible. reachemchemicals.comtopmostchemical.com

Table 5: Green Chemistry Principles in Synthesis

PrincipleApplication in Pharmaceutical SynthesisBenefit
CatalysisUsing catalytic reagents (e.g., biocatalysts, organocatalysts) in small amounts instead of stoichiometric reagents. acs.orgReduces waste, increases reaction efficiency, allows for reactions that would not otherwise be possible.
Safer Solvents and AuxiliariesReplacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical fluids. mdpi.comReduces environmental impact and improves worker safety.
Design for Energy EfficiencyConducting reactions at ambient temperature and pressure; using methods like microwave irradiation or continuous flow processing. mdpi.comLowers carbon emissions and reduces operational costs. reachemchemicals.com
Use of Renewable FeedstocksSourcing starting materials from biomass rather than petrochemicals. topmostchemical.comacs.orgReduces reliance on fossil fuels and promotes a circular economy.
Waste PreventionDesigning syntheses to produce minimal waste, ideally by having all atoms from the reactants incorporated into the final product (atom economy).Minimizes environmental pollution and disposal costs. reachemchemicals.com

Q & A

Q. What are the common synthetic routes for 1-(2-Fluoro-4-methoxyphenyl)ethanol?

  • Methodological Answer : The compound can be synthesized via two primary routes:

Chemical Reduction : Reduce the corresponding ketone, 1-(2-Fluoro-4-methoxyphenyl)ethanone, using sodium borohydride (NaBH₄) in methanol or catalytic hydrogenation (H₂/Pd-C).

Biocatalytic Enantioselective Synthesis : Employ microbial or plant cells (e.g., Daucus carota cells) to reduce the ketone precursor, achieving high enantiomeric excess (e.g., >90% ee) under aqueous conditions .
Key Considerations : Optimize reaction temperature (20–30°C), pH (6–8), and catalyst loading for yield and selectivity. Monitor progress via TLC or GC-MS.

Q. How can this compound be characterized experimentally?

  • Methodological Answer : Use a combination of techniques:
  • NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR, focusing on fluorine coupling in the aromatic region (δ 6.5–7.5 ppm) and methoxy group signals (δ ~3.8 ppm).
  • X-ray Crystallography : Grow single crystals via slow ethanol evaporation. Refine structures using SHELX software for precise stereochemical determination .
  • IR Spectroscopy : Identify hydroxyl (3200–3600 cm⁻¹) and aromatic C-F (1200–1250 cm⁻¹) stretches.

Q. What is the solubility profile of this compound?

  • Methodological Answer : The compound is slightly soluble in water (<1 mg/mL) but highly soluble in polar organic solvents (e.g., methanol, ethyl acetate). Solubility
SolventSolubility (mg/mL)ConditionsReference
Methanol>5025°C, inert gas
Ethyl Acetate>10025°C
Note : Purge solvents with inert gases (N₂/Ar) to prevent oxidation during storage.

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized for industrial scalability?

  • Methodological Answer :
  • Biocatalyst Engineering : Screen microbial libraries (e.g., Rhodococcus spp.) for ketoreductases with high activity toward fluorinated substrates. Use directed evolution to improve thermal stability (>40°C) and solvent tolerance .
  • Process Design : Implement continuous-flow reactors with immobilized enzymes. Optimize parameters:
  • Substrate concentration: ≤50 mM to avoid inhibition.
  • Co-solvent ratio: ≤20% (v/v) DMSO or acetone for solubility without denaturation.
  • Analytical QC : Validate enantiopurity via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol eluent) .

Q. How do structural modifications (e.g., fluorine position, methoxy groups) influence biological activity?

  • Methodological Answer : Conduct a Structure-Activity Relationship (SAR) study:

Synthesize Analogues : Vary substituents (e.g., replace fluorine with Cl, adjust methoxy position).

Q. Assay Bioactivity :

  • Antimicrobial Activity : Test against Gram-positive bacteria (e.g., S. aureus) via microdilution (MIC values).
  • Enzyme Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates.

Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to correlate electronic properties (HOMO-LUMO gaps) with activity .
Example Finding : Fluorine at the ortho position enhances lipophilicity and membrane penetration compared to para-substituted analogues .

Q. What environmental factors affect the stability of this compound in aqueous systems?

  • Methodological Answer :
  • pH Stability : Conduct accelerated degradation studies (40°C, 75% RH) across pH 3–8. Analyze degradation products via LC-MS. Key Insight : Compound is stable at pH 5–7 but hydrolyzes at extremes (e.g., pH <3 forms fluoro-phenol derivatives) .
  • Photodegradation : Expose to UV light (254 nm) and monitor via HPLC. Use amber glassware for storage to prevent radical-mediated decomposition.
  • Thermal Stability : Store at ≤-20°C under argon; avoid repeated freeze-thaw cycles.

Q. How can computational modeling aid in predicting the reactivity of this compound?

  • Methodological Answer :
  • Reactivity Prediction : Use molecular docking (AutoDock Vina) to simulate interactions with biological targets (e.g., bacterial enzymes). Validate with MD simulations (GROMACS) for binding stability .
  • Spectroscopic Simulation : Compare computed (B3LYP/6-311+G(d,p)) and experimental IR/NMR spectra to confirm regioisomer identity.
  • Degradation Pathways : Apply QSPR models to predict hydrolysis rates under varying pH and temperature conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.